(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, often involves multiple steps, including asymmetric synthesis methods for creating chiral centers. For instance, the nitrile anion cyclization strategy has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical approach to obtaining such compounds with high yield and enantiomeric excess (Chung et al., 2005).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like FTIR, 1H, and 13C NMR are commonly employed to characterize the molecular and crystal structure of pyrrolidine derivatives. These analyses reveal insights into the compound's conformation, intramolecular hydrogen bonding, and overall geometry, providing a deep understanding of its molecular structure (Çolak et al., 2021).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, influenced by their functional groups and structural configuration. Reactions such as nitrile anion cyclization, and the ability to undergo transformations into Schiff base compounds, are notable for synthesizing complex molecules with potential pharmacological activities. These reactions are pivotal in exploring the chemical diversity and reactivity of pyrrolidine-based compounds (Çolak et al., 2021).
Physical Properties Analysis
The physical properties of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and similar compounds can be elucidated through methods like crystallography, which provides information on the compound's solid-state structure, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives are defined by their functional groups, which dictate their reactivity, stability, and interaction with other molecules. Studies on singlet oxygen reactions and the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives exemplify the diverse reactivity and potential applications of these compounds in synthetic and medicinal chemistry (Wasserman et al., 2004).
Scientific Research Applications
Synthesis of Polyhydroxylated Piperidines : An efficient synthesis of tert-butyl dihydropyridine carboxylate derivatives was reported, which enables the synthesis of various polyhydroxylated piperidines with significant yields (Ramalingam et al., 2012).
Potential in Treating Inflammation and Analgesia : A study highlighted the synthesis of a pyrrolidinone derivative that shows potential as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).
Synthesis of CB1 Inverse Agonists : A one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, facilitating the synthesis of CB1 inverse agonists was demonstrated (Herath & Cosford, 2010).
Synthesis of Novel Pyridine Derivatives : Research into synthesizing novel pyridine derivatives, such as tert-butyl dihydrothieno[2,3-c]pyridine dicarboxylate, has been conducted, indicating applications in material science and pharmaceuticals (Çolak et al., 2021).
Vibrational Circular Dichroism Studies : The absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol was determined, confirming the (R)-configuration, which is crucial in stereochemical studies in organic chemistry (Procopiou et al., 2016).
Palladium-Catalyzed Coupling Reactions : A study presented palladium-catalyzed coupling reactions between arylboronic acids and a partially reduced pyridine derivative to produce a variety of tert-butyl-tetrahydropyridine-1-carboxylates, useful in organic synthesis (Wustrow & Wise, 1991).
Potential Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives were synthesized and showed potential antithrombin activity, as indicated by molecular docking studies (Ayan et al., 2013).
Influenza Neuraminidase Inhibition : A study focused on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting their potential as potent antiviral agents (Wang et al., 2001).
Safety And Hazards
Future Directions
The future directions for the research and application of “®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the available resources6.
properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363861 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
138108-72-2 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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